molecular formula C10H16O3 B13504612 rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

Cat. No.: B13504612
M. Wt: 184.23 g/mol
InChI Key: HFHVWBIOQFEYBA-HTQZYQBOSA-N
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Description

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis: is a chiral compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, including a cyclohexane ring with a methyl group and an oxo group at specific positions, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture under acidic conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • rac-ethyl (1R,3R)-3-aminocyclopentylpropanoate hydrochloride
  • rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate
  • rac-ethyl (1R,3R)-3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride

Uniqueness

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable for studying stereochemical effects in various applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

HFHVWBIOQFEYBA-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)[C@@H](C1)C

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)C

Origin of Product

United States

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